molecular formula C16H25N3O2 B3295381 tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 887591-24-4

tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3295381
CAS No.: 887591-24-4
M. Wt: 291.39 g/mol
InChI Key: FUAKTACZTBFCQM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a privileged scaffold frequently found in biologically active compounds and modern organocatalysts . The presence of both the pyrrolidine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, and the basic amine on the side chain offers distinct sites for further chemical modification, making it a versatile intermediate for the construction of more complex molecules. Researchers can readily deprotect the Boc group to free the pyrrolidine nitrogen for further derivatization . This compound is particularly useful in the design and synthesis of novel ligands for pharmacological targets. The pyridinylmethylamino moiety can serve as a key pharmacophoric element, potentially enabling interactions with various enzymes and receptors. For instance, structurally similar pyrrolidine derivatives are being explored in advanced research areas, such as the development of agonists for the Formyl peptide receptor 2 (FPR2) for immunology research and in the design of dual-target ligands for the central nervous system . Its primary application is in the synthesis of novel compounds for use in high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutics. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

tert-butyl 3-[(pyridin-2-ylmethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-13(12-19)10-17-11-14-6-4-5-8-18-14/h4-6,8,13,17H,7,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAKTACZTBFCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135717
Record name 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-24-4
Record name 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3OC_{17}H_{27}N_3O with a molecular weight of approximately 289.42 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a pyridine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives containing pyridine and pyrrolidine structures exhibit antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, suggesting that similar compounds can be effective against pathogens like Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential : Some studies highlight the compound's potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, suggesting that the incorporation of the pyrrolidine ring may enhance anticancer activity through apoptosis induction in tumor cells .
  • Neurological Effects : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This is particularly relevant for compounds targeting cholinergic systems, which are implicated in conditions such as Alzheimer's disease .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus. The results indicated that certain derivatives had an MIC comparable to established antibiotics like ciprofloxacin, showcasing the potential of pyridine-containing compounds in developing new antibacterial agents .

Anticancer Research

In another investigation focusing on anticancer properties, researchers developed a series of piperidine derivatives that included structures similar to this compound). These compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating a promising avenue for further research into their therapeutic applications .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
AnticancerFaDu hypopharyngeal cellsIC50 = Not specified
NeurologicalCholinergic receptorsNot quantified

Comparison with Similar Compounds

Key Observations :

  • Boc Protection : The Boc group is a common feature, enhancing stability during synthesis .
  • Pyridine Modifications : Substituents like 4-methylpyridine (in (±)-16/17) or bromo groups () alter electronic properties and reactivity. For example, bromine acts as a leaving group, enabling cross-coupling reactions .
  • Side Chain Diversity: Aminoethoxy ((±)-19) or pyridinyloxymethyl () groups influence polarity and hydrogen-bonding capacity, impacting solubility and bioactivity .

Physicochemical Properties

  • NMR Data :
    • The target compound’s pyridin-2-ylmethyl group would show characteristic aromatic protons at δ 8.3–7.1 ppm (pyridine) and δ 3.8–3.5 ppm (CH₂NH) .
    • (±)-17 exhibits a 4-methylpyridine signal at δ 2.16 ppm (s, 3H) and Boc-group tert-butyl protons at δ 1.4 ppm .
  • Mass Spectrometry :
    • (±)-19: ESMS m/z = 387 (M + H)⁺ .
    • Stereospecific analogue (): HRMS m/z = 392.2078 (M + H)⁺ .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

A common approach involves coupling a pyrrolidine derivative with a pyridinylmethylamine group. For example:

Protection : Use tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen (e.g., via Boc-anhydride in dichloromethane with triethylamine) .

Functionalization : Introduce the pyridin-2-ylmethylamino group via reductive amination or nucleophilic substitution. Evidence from analogous compounds highlights the use of sodium cyanoborohydride for reductive amination in methanol .

Purification : Employ column chromatography (e.g., silica gel with ethanol/chloroform 1:10) to isolate intermediates .

Characterization : Confirm structure via:

  • 1H/13C NMR : Analyze chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons, pyridine ring protons at δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

Q. What safety precautions should be observed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Respiratory Protection : Use fume hoods or N95 masks if handling powders to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How is the purity and identity of the compound confirmed post-synthesis?

  • Purity :
    • HPLC : Use a C18 column with acetonitrile/water gradients; aim for ≥95% peak area .
    • TLC : Monitor reaction progress using silica plates (e.g., Rf = 0.16 in ethanol/chloroform 1:8) .
  • Identity :
    • FT-IR : Confirm functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
    • Optical Rotation : Measure [α]D for chiral centers (e.g., −55.0° in chloroform) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the pyridin-2-ylmethylamino group?

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

  • Catalysis : Screen Pd/C or NaBH(OAc)₃ for reductive amination efficiency .

  • Temperature Control : Conduct reactions at 0–25°C to minimize side products (e.g., over-alkylation) .

  • Yield Data :

    ConditionYield (%)Reference
    Ethanol/RT60
    THF/0°C78

Q. Are there stability issues with the Boc-protecting group under specific conditions, and how can these be mitigated?

  • Acidic Conditions : Boc groups hydrolyze in HCl/THF (e.g., pH ≤ 2 forms white precipitates). Use milder acids (e.g., TFA) for selective deprotection .
  • Oxidative Stress : Avoid MnO₂ or KMnO₄; Boc is incompatible with strong oxidizers .
  • Thermal Stability : Decomposition occurs >150°C; store at 2–8°C for long-term stability .

Q. How to address contradictory data in literature regarding optimal purification solvent systems?

  • Systematic Screening : Test eluents (e.g., hexane/ethyl acetate vs. chloroform/methanol) via TLC to resolve polar impurities .
  • Case Study :
    • Ethanol/chloroform (1:10) yielded 93% purity for a related pyrrolidine derivative .
    • Ethyl acetate/hexane (1:6) achieved similar results but required longer run times .

Q. What methodological approaches are recommended for evaluating the compound’s potential in drug discovery?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization .
    • Cytotoxicity : Test IC₅₀ values in cancer cell lines (e.g., MTT assay) .
  • ADME Profiling :
    • Solubility : Measure in PBS (pH 7.4) via nephelometry .
    • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How to determine the stereochemical outcome of reactions involving chiral pyrrolidine centers?

  • Chiral HPLC : Use a Chiralpak® column with n-hexane/isopropanol to resolve enantiomers .
  • NOE NMR : Detect spatial proximity of protons to confirm spatial arrangement .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate

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